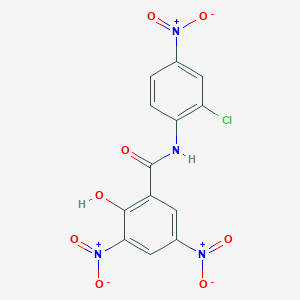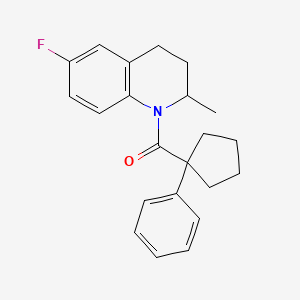
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-phenylcyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylcyclopentanecarbonyl group attached to a dihydroquinoline core
準備方法
The synthesis of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the fluorine, methyl, and phenylcyclopentanecarbonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Methyl Group: Methylation is typically carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenylcyclopentanecarbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired carbonyl bond.
化学反応の分析
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it a candidate for use in materials science and catalysis.
作用機序
The mechanism of action of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-1,2,3,4-tetrahydroquinoline: This compound differs by the degree of hydrogenation of the quinoline core.
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-quinoline: This compound lacks the dihydro component, resulting in different chemical properties.
特性
分子式 |
C22H24FNO |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C22H24FNO/c1-16-9-10-17-15-19(23)11-12-20(17)24(16)21(25)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16H,5-6,9-10,13-14H2,1H3 |
InChIキー |
POLPGHNZUAZXSN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1C(=O)C3(CCCC3)C4=CC=CC=C4)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)

![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)
![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15153074.png)
![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
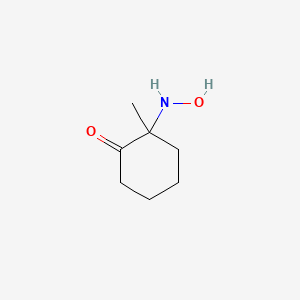
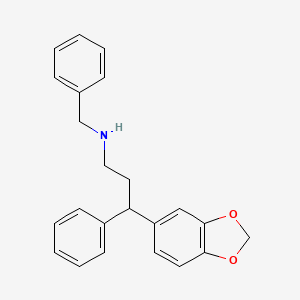
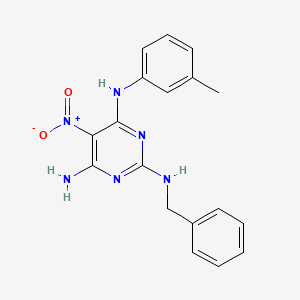
![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
